Disodium citrate

Description

Historical Context of Citrate (B86180) Research

The study of citrate compounds has a history rooted in the investigation of organic acids found in nature. Citric acid, the parent compound of disodium (B8443419) citrate, was first isolated from lemon juice in 1784 by the Swedish-German chemist Carl Wilhelm Scheele. oup.comacs.org This early work laid the foundation for understanding the chemical properties and natural occurrence of citrate.

Further historical research into citrate gained significant momentum with the elucidation of the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle. oup.comacs.orgresearchgate.net This fundamental metabolic pathway, which involves the oxidation of acetate (B1210297) to produce energy, was a major focus of biochemical research in the early to mid-20th century. oup.comacs.orgresearchgate.net Key researchers like Albert Szent-Györgyi and Hans Adolf Krebs were instrumental in uncovering the steps and significance of this cycle, for which they were awarded Nobel Prizes. acs.orgresearchgate.net While the citric acid cycle primarily concerns the metabolic role of citrate itself, this historical research underscored the biological importance of citrate and its derivatives, indirectly influencing interest in salts like disodium citrate.

The industrial production of citric acid, primarily through the fermentation of crude sugars by microorganisms like Aspergillus niger, also has a historical dimension, increasing the availability and facilitating further research into citrate salts. oup.comacs.org

Academic Significance of this compound

This compound is significant in academic research due to its specific chemical properties as a weak acid salt. Its ability to act as a buffering agent is particularly relevant in studies requiring pH control. As an acid salt of citric acid, it retains some buffering capacity, contributing to the stabilization of pH in solutions.

Research has explored the interactions of this compound in various chemical and biological systems. For instance, studies have investigated the acoustical behavior of amino acids in aqueous this compound solutions to understand intramolecular and intermolecular associations and structural changes. researchgate.net These studies provide insights into the complex interactions occurring in solutions relevant to biochemical processes. researchgate.net

Furthermore, the chelating properties of citrate, including this compound, are of academic interest. Citrate can bind with metal ions, which is a property exploited in various research applications, such as in studies involving metal-catalyzed reactions or the investigation of metal ion behavior in biological systems. Research on the effect of disodium EDTA (ethylenediamine tetraacetic acid), another chelating agent, on the crystallization of struvite and carbonate apatite from artificial urine provides a comparative context for understanding the role of chelators like citrate salts in crystallization processes. science.gov

The crystal structure of disodium hydrogen citrate sesquihydrate has also been a subject of academic investigation, providing detailed information about its molecular arrangement and hydrogen bonding, which is crucial for understanding its physical and chemical behavior. iucr.org

Scope and Research Imperatives of this compound Studies

The scope of academic research involving this compound is broad, encompassing chemistry, biochemistry, materials science, and microbiology. Research imperatives often revolve around understanding its behavior in complex systems, optimizing its use in specific applications, and exploring novel properties.

Studies on the crystallization of citrate salts, including sodium citrate, are an important area of research, with imperatives focused on controlling particle properties such as size, shape, and purity for various applications. mdpi.com Research aims to improve industrial crystallization techniques through theoretical simulation, experimental investigation, and industrial application. mdpi.com

In the field of microbiology, research has investigated the effect of sodium citrate and disodium phosphate (B84403) on bacterial growth and the production of toxins by microorganisms like Shiga toxin-producing Escherichia coli. nih.gov These studies are crucial for understanding the interactions between food additives and bacterial pathogens. nih.gov

This compound's role as an anticoagulant in blood collection is another area with research imperatives, particularly concerning the optimal ratio of sodium citrate to blood volume for accurate coagulation studies. nih.govneedle.tube Ensuring the correct ratio is vital for reliable diagnostic testing. needle.tube

Emerging areas of research also explore the potential of this compound in novel applications, such as in the development of new materials or in environmental contexts. For example, research into this compound perhydrate (2SCP), a new crystalline form linked to hydrogen peroxide, highlights its potential as a disinfectant, demonstrating the ongoing exploration of citrate derivatives for new purposes. nih.gov

The academic significance of this compound lies in its versatile chemical properties, which continue to drive research across multiple scientific disciplines, addressing imperatives related to fundamental understanding, application optimization, and the discovery of new uses.

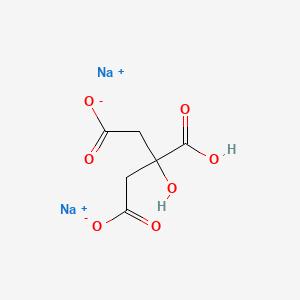

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-carboxy-3-hydroxypentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYULKASIQJZGP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2C6H6O7, C6H6Na2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | disodium citrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Disodium_citrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889423 | |

| Record name | Disodium hydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Crystalline white powder or colourless crystals, White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DISODIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Disodium hydrogen citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-33-2, 6132-05-4 | |

| Record name | Disodium hydrogen citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM HYDROGEN CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Optimization for Disodium Citrate

Chemical Synthesis Pathways of Disodium (B8443419) Citrate (B86180)

The fundamental chemical pathway for disodium citrate synthesis involves the stepwise neutralization of the three carboxylic acid groups in citric acid (C₆H₈O₇) by a sodium base. This compound (Na₂HC₆H₅O₇) is formed when two of the three acidic protons are replaced by sodium ions foodb.cashanghaichemex.com.

The reaction can be represented simplified as: C₆H₈O₇ + 2 NaOH → Na₂HC₆H₅O₇ + 2 H₂O

This is a specific stage within the complete neutralization of citric acid, which can yield monosodium citrate, this compound, or trisodium (B8492382) citrate depending on the stoichiometry of the reaction shanghaichemex.com.

Neutralization Reaction Optimization

Optimization of the neutralization reaction is crucial for maximizing the yield and purity of this compound. Key parameters include the concentration of reactants, temperature, and pH control google.com. The reaction between citric acid and sodium hydroxide (B78521) is exothermic, releasing heat . Controlling the addition rate of the sodium hydroxide solution to the citric acid solution is important to manage the reaction temperature and ensure a controlled neutralization google.com.

Maintaining the pH within a specific range is critical to selectively form this compound. The neutralization of citric acid with sodium hydroxide occurs in stages, with each stage corresponding to the deprotonation of a carboxyl group shanghaichemex.com. Precise pH monitoring and control during the addition of sodium hydroxide allow for the targeted formation of the disodium salt google.com.

Research indicates that using a sodium hydroxide solution with a concentration between 22% and 25% is effective for the neutralization reaction to produce this compound google.com. The mass ratio of sodium hydroxide to anhydrous citric acid is a critical stoichiometric factor, with a ratio of 1:2.39-2.41 being reported as optimal in some processes google.com.

Raw Material Purity and Stoichiometry

The purity of the raw materials, citric acid and sodium hydroxide, directly impacts the purity of the final this compound product. High-purity raw materials are essential to minimize impurities in the reaction mixture that could carry through to the crystallization step atamanchemicals.com.

Stoichiometry plays a vital role in determining the specific sodium citrate salt produced. For this compound, a molar ratio of approximately 2 moles of sodium hydroxide to 1 mole of citric acid is theoretically required for the neutralization reaction. However, in practice, slight adjustments to this ratio and careful monitoring of the reaction's progress, often through pH measurement, are necessary to ensure the desired degree of neutralization and minimize the formation of monosodium or trisodium citrate shanghaichemex.comgoogle.com.

Industrial Crystallization Research of this compound

Crystallization is a critical downstream process in the production of this compound, used for separation and purification mdpi.comencyclopedia.pub. Industrial crystallization research focuses on controlling the process to achieve desired crystal properties such as purity, particle size distribution, and crystal shape mdpi.comencyclopedia.pubresearchgate.net.

Nucleation and Growth Mechanisms of this compound Crystals

The crystallization process involves two primary steps: nucleation and crystal growth mdpi.comumich.edu. Nucleation is the formation of initial crystal nuclei from the supersaturated solution, while crystal growth is the subsequent increase in size of these nuclei mdpi.commdpi.com. The mechanisms of nucleation and growth for citrate salts are influenced by factors such as supersaturation, temperature, cooling rate, and the presence of impurities or additives mdpi.comumich.eduresearchgate.net.

While systematic research specifically on the nucleation and growth mechanisms of this compound is not extensively detailed in the provided snippets, general principles of citrate crystallization apply mdpi.com. Supersaturation is a key driving force for both nucleation and growth mdpi.commdpi.com. Controlling the degree of supersaturation, often through cooling or evaporation, is essential for regulating the rates of these processes mdpi.com. Rapid cooling can lead to high supersaturation and excessive nucleation, resulting in a large number of small crystals, while slower cooling favors crystal growth on existing nuclei, leading to larger crystals mdpi.comencyclopedia.pub.

The presence of impurities can significantly impact nucleation and growth by inhibiting or promoting these processes or by being incorporated into the crystal lattice, affecting crystal shape and purity researchgate.net.

Control of Crystal Morphology and Particle Size Distribution

Controlling crystal morphology (shape) and particle size distribution (PSD) is crucial for the handling, processing, and performance of the final this compound product mdpi.comencyclopedia.pubcontinuuspharma.com. Factors influencing morphology and PSD include supersaturation, cooling rate, stirring rate, and the use of seed crystals mdpi.commdpi.comcontinuuspharma.com.

Adjusting the cooling rate has been shown to influence the particle size of sodium citrate, with a cooling rate between 5 °C/h and 12 °C/h reported to effectively control particle size within a certain range mdpi.com. Stirring rate affects mass transfer and can influence both nucleation and growth rates, as well as crystal breakage and agglomeration continuuspharma.com.

The use of seed crystals is a common strategy to control nucleation and promote crystal growth, leading to a more uniform PSD mdpi.commdpi.comcontinuuspharma.com. The timing and amount of seed addition are critical factors in determining the final product size mdpi.com.

Data on the effect of cooling rate on sodium citrate particle size is presented below:

| Cooling Rate (°C/h) | Resulting Particle Size Range (mm) |

| 5–12 | 0.38–0.83 |

Note: This data is based on research on sodium citrate, which includes this compound. mdpi.com

Controlling the pH during crystallization can also impact particle size and distribution researchgate.net.

Continuous Crystallization Techniques for this compound Production

Continuous crystallization offers advantages over batch crystallization, including improved product quality, increased efficiency, and better process control mt.com. While the provided information specifically mentions the continuous crystallization of other citrate salts like potassium citrate and trisodium citrate, the principles and techniques can be applied to this compound production mdpi.com.

Continuous crystallization involves the continuous feeding of the supersaturated solution into a crystallizer and the continuous removal of the crystal product mt.com. This allows for more stable operating conditions, such as supersaturation and temperature, leading to more consistent crystal properties mt.com. Various types of continuous crystallizers exist, including mixed-suspension mixed-product removal (MSMPR) crystallizers mt.com.

The application of continuous crystallization technology in the citrate industry has shown promising results in improving purity and optimizing production costs mdpi.com. Research in this area often involves the use of process analytical technology (PAT) for real-time monitoring and control of crystal properties researchgate.netmt.com.

Hydrate (B1144303) Formation and Stabilization in this compound Crystallization

Crystallization is a key step in obtaining solid this compound. This compound can exist in different hydrated forms, including a sesquihydrate (containing 1.5 molecules of water per molecule of this compound) wikipedia.orgfishersci.fi. The formation and stabilization of specific hydrate forms during crystallization are influenced by factors such as temperature, relative humidity, and the presence of water in the crystal lattice nih.govnih.gov.

The propensity of crystalline ingredients, including citric acid salts, to form hydrates or dehydrate is dependent on environmental temperature and relative humidity nih.gov. As an anhydrous crystal converts to a crystal hydrate, water molecules become integrated into the crystal structure, altering its physical properties nih.gov.

Research on hydrate formation in crystalline compounds suggests that water molecules can form strong interactions with metal ions, such as the sodium ions in this compound nih.gov. This interaction can lead to hydrated crystal forms that exhibit significant stability against dehydration nih.gov. However, the dehydration temperature is dependent on the strength of this water association nih.gov. Studies have shown that water loss from some hydrates can occur below the boiling point of water nih.gov.

Controlling the crystallization process, including cooling temperature and drying conditions, is crucial for obtaining the desired hydrate form and ensuring its stability google.comsolexthermal.com. For instance, drying this compound crystallization at temperatures around 60-65°C for a specific duration, such as 90-100 minutes, is mentioned in one production process google.com.

Process Efficiency and Sustainability in this compound Synthesis

Improving process efficiency and sustainability in this compound synthesis involves minimizing waste, recycling materials, and optimizing energy consumption.

Mother Liquor Recycling and Waste Minimization

The recycling process typically involves concentrating the mother liquor before re-crystallization google.com. This concentration step increases the saturation of this compound, allowing for further crystallization upon cooling google.com. The effective recycling of mother liquor contributes to a more sustainable production process with reduced environmental impact google.comgoogle.com.

Waste minimization efforts also include optimizing reaction stoichiometry and conditions to maximize the conversion of raw materials into the desired product, thereby reducing the amount of unreacted substances and byproducts in the mother liquor google.com.

Energy Consumption in Synthesis and Purification

Energy consumption in this compound synthesis is primarily associated with heating during the neutralization reaction, concentration of the reaction mixture, and drying of the final product google.com.

The neutralization reaction between citric acid and sodium hydroxide is exothermic, releasing heat wikipedia.org. However, external heating may be required to maintain optimal reaction temperatures or to facilitate the dissolution of solid reactants google.com.

Concentration of the reaction liquid, often achieved through evaporation, is an energy-intensive step as it involves removing a significant amount of water google.com. The degree of concentration, typically measured by specific gravity or proportion, directly impacts the energy required google.com.

Drying the crystallized this compound to achieve the desired moisture content also consumes energy google.com. The drying temperature and duration are critical parameters that influence energy usage google.com. For example, drying at 60-65°C for 90-100 minutes is a reported drying condition google.com.

Optimizing these steps can lead to reduced energy consumption. This may involve using energy-efficient evaporation techniques, optimizing drying parameters, and potentially exploring alternative synthesis routes that require less energy input. While specific data on energy consumption for this compound synthesis is limited in the provided search results, general principles of chemical engineering apply, where minimizing heating, evaporation, and drying requirements directly contributes to lower energy usage and improved process sustainability.

Compound Information

| Compound Name | PubChem CID |

| This compound | 8950 wikipedia.orgcharchem.orgnih.govnih.gov |

| Citric acid | 311 guidetopharmacology.orgrmreagents.comuni.lu |

| Sodium hydroxide | 14798 wikipedia.orgfishersci.co.ukamericanelements.comwikipedia.orgnih.gov |

Data Table: this compound Synthesis Parameters (Example based on Search Result google.com)

| Parameter | Range/Value | Unit | Source |

| NaOH Solution Concentration | 22-25 | % | google.com |

| NaOH to Citric Acid Ratio (mass) | 1:2.39 - 1:2.41 | - | google.com |

| Feed Liquid Proportion (after concentration) | 1.25-1.30 | - | google.com |

| Cooling Temperature (for crystallization) | 20-25 | °C | google.com |

| Drying Temperature | 60-65 | °C | google.com |

| Drying Time | 90-100 | minutes | google.com |

| Mother Liquor Recycling | Yes | - | google.comgoogle.com |

| Wastewater Discharge | No | - | google.comgoogle.com |

Structural Chemistry and Spectroscopic Characterization of Disodium Citrate Forms

Crystal Structure Analysis of Disodium (B8443419) Hydrogen Citrate (B86180) Sesquihydrate

The crystal structure of disodium hydrogen citrate sesquihydrate (Na₂HC₆H₅O₇(H₂O)₁.₅) has been investigated to elucidate the arrangement of ions and water molecules in the solid state. iucr.orgnih.govresearchgate.net

X-ray Diffraction Studies and Refinement

The crystal structure of disodium hydrogen citrate sesquihydrate has been solved and refined using laboratory X-ray single-crystal diffraction data. iucr.orgnih.govresearchgate.net Density functional techniques have also been employed to optimize the structure. iucr.orgnih.govresearchgate.net The asymmetric unit of the structure contains two independent hydrogen citrate anions, four sodium cations, and three water molecules. iucr.orgnih.govresearchgate.net The root-mean-square deviation between the non-hydrogen atoms in the refined experimental structure and the DFT-optimized structure is reported to be small, indicating good agreement. iucr.orgresearchgate.net

Coordination Environment of Sodium Cations

In the crystal structure of disodium hydrogen citrate sesquihydrate, the sodium cations exhibit varying coordination environments. Three of the four independent sodium cations are six-coordinate, while one is seven-coordinate. iucr.orgnih.govresearchgate.net These coordination polyhedra share edges, forming isolated eight-membered rings. iucr.orgnih.govresearchgate.net In disodium hydrogen citrate monohydrate, the NaO₆ coordination polyhedra share edges to form zigzag layers. iucr.org

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a significant role in the supramolecular assembly of disodium hydrogen citrate sesquihydrate. The un-ionized terminal carboxylic acid groups form very strong hydrogen bonds to non-coordinating oxygen atoms, with O⋯O distances of 2.46 Å. iucr.orgnih.govresearchgate.net These strong hydrogen bonds involve the OH functions of the carboxy groups and non-coordinating oxygen atoms from the central carboxylate groups. nih.gov The other hydrogen bonds contribute to the formation of various rings within the structure. nih.gov In the monohydrate form, the carboxylic acid group forms a strong charge-assisted hydrogen bond to the central carboxylate group. iucr.org The hydroxyl group in the sesquihydrate hydrogen bonds to a terminal carboxylate, whereas in the monohydrate, it forms an intramolecular hydrogen bond. iucr.org The water molecules in the sesquihydrate bridge sodium cations. iucr.org

Conformational Flexibility and Ionization States of the Citrate Anion in Disodium Salts

The citrate anion is known for its conformational flexibility. researchgate.net In the optimized structure of disodium hydrogen citrate sesquihydrate, the two independent citrate ions are very similar and adopt a gauche,trans conformation, which is one of the low-energy conformations for an isolated citrate molecule. iucr.orgnih.gov The central carboxylate and hydroxyl groups typically maintain a planar arrangement. iucr.orgnih.goviucr.org In disodium hydrogen citrate sesquihydrate, the central and one terminal carboxylate group in each hydrogen citrate anion are deprotonated. iucr.orgnih.gov The citrate anion can chelate to metal centers through its carboxylate oxygen atoms and hydroxyl group. iucr.orgiucr.orgiucr.org Studies on citrate salts have aimed to understand the citrate anion's conformational flexibility, ionization, coordination tendencies, and hydrogen bonding. iucr.orgiucr.org

Spectroscopic Investigations of Disodium Citrate

Spectroscopic methods provide valuable insights into the properties of this compound.

Thermo Acoustic Analysis for Material Stability

Thermo acoustic analysis can be employed to study the material stability of disodium hydrogen citrate, particularly in response to external factors like solar radiation materialsciencejournal.orgresearchgate.net. This technique involves determining acoustic parameters as a function of temperature. Changes in the nature of variation and shifts in the curves for exposed samples compared to unexposed ones can indicate photochemical reactions and alterations in the material's structure or properties materialsciencejournal.org. This method is considered non-destructive and can complement other analytical techniques like UV absorption spectroscopy materialsciencejournal.orgmaterialsciencejournal.org.

Terahertz Spectroscopy for Hydrate (B1144303) and Crystalline State Differentiation

Terahertz (THz) time-domain spectroscopy is a technique that can differentiate between the crystalline states and hydration levels of citrate salts, including this compound researchgate.netnih.gov. The THz absorption spectra are significantly influenced by the crystalline state of the sample researchgate.netnih.gov. Citrate salts with crystallization water tend to have larger absorption coefficients and a higher probability of exhibiting characteristic absorption peaks in the THz range compared to anhydrous forms researchgate.netnih.gov. The size of the metal cation also impacts the THz absorption peaks researchgate.netnih.gov. THz spectroscopy can serve as a valuable tool for detecting and analyzing different citrate salts and distinguishing their crystalline hydrates researchgate.netnih.govresearchgate.net. Studies have shown that the simulated THz absorption peaks for this compound show partial consistency with experimental results coppjournal.org.

Computational Chemistry Approaches for Structural Elucidation

Computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are valuable for complementing experimental studies and providing deeper insights into the structural and energetic properties of this compound forms.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) calculations have been extensively used to optimize the structures of this compound forms, including the sesquihydrate and monohydrate iucr.orgiucr.orgiucr.orgnih.govresearchgate.net. DFT optimizations, often performed using software like CRYSTAL09 and functionals such as B3LYP, can refine structural parameters obtained from experimental techniques like X-ray diffraction iucr.orgnih.gov. Comparisons between experimental and DFT-optimized structures show excellent agreement, validating the experimental findings and providing detailed information on bond lengths, bond angles, and torsion angles researchgate.netnih.gov. DFT calculations can also provide insights into hydrogen bond geometries and energies iucr.orgresearchgate.net. For disodium hydrogen citrate sesquihydrate, DFT calculations support the observed gauche,trans conformation of the citrate anion iucr.orgnih.gov.

Solution Chemistry and Physiochemical Interactions of Disodium Citrate

Solubility and Dissolution Kinetics in Aqueous and Mixed Solvents

Disodium (B8443419) citrate (B86180) exhibits high solubility in water, being described as freely soluble chemicalbook.comfengchengroup.comchemicalbook.comlobachemie.com. Reported values for its water solubility include 263.1 g/L at 20 °C chemicalbook.comchemicalbook.comijprajournal.com and 500 g/L carlroth.com. In contrast, it is practically insoluble in organic solvents such as ethanol (B145695) (96%) and methanol (B129727) chemicalbook.comchemicalbook.comlobachemie.comijprajournal.com. The dissolution kinetics in water are generally rapid due to its high solubility.

Buffering Capacity and pH Regulation Mechanisms

Disodium citrate functions effectively as a buffering agent and acidity regulator fengchengroup.comatamanchemicals.comparchem.comsamaterials.comkandschemical.comannexechem.com. It contributes to maintaining a stable pH in solutions by reacting with and neutralizing added acids or bases samaterials.comkandschemical.comannexechem.compatsnap.com. Citrate buffer systems, involving various protonated forms of citric acid and its salts, are known to be effective in the pH range of 3.0 to 6.2 aatbio.combostonbioproducts.combio-world.com. An aqueous solution of this compound (at concentrations of 3% w/v or 30 g/L) typically exhibits a pH between 4.9 and 5.2 at 20-25 °C carlroth.comnih.govlobachemie.comchemicalbook.comscbt.comglentham.com, indicating its buffering activity around this range.

Protonation Equilibria of this compound

Citric acid is a tribasic acid, meaning it can donate three protons in a stepwise manner aatbio.combrainly.com. The deprotonation of citric acid occurs with characteristic acidity constants (pKa values). Approximate pKa values for citric acid at 25°C are 3.13, 4.76, and 6.40 aatbio.combio-world.com. Other reported values are 3.15, 4.77, and 5.19 brainly.com. This compound (Na₂HC₆H₅O₇) represents a species where two of the three acidic protons of citric acid have been neutralized. Its behavior in solution is thus related to the second and third protonation steps of citric acid. The pH of a this compound solution is primarily influenced by the pKa values that flank the formation of the H(citrate)²⁻ species, specifically pKa₂ and pKa₃ of citric acid brainly.com. Consequently, the pH of a this compound solution is expected to fall between these two pKa values brainly.com.

| Citric Acid Species | Chemical Formula | Corresponding pKa (approx. at 25°C) |

| Undissociated Acid | H₃C₆H₅O₇ | pKa₁ ≈ 3.13 - 3.15 |

| Monosodium Citrate | NaH₂C₆H₅O₇ | pKa₂ ≈ 4.76 - 4.77 |

| This compound | Na₂HC₆H₅O₇ | pKa₃ ≈ 5.19 - 6.40 |

| Trisodium (B8492382) Citrate | Na₃C₆H₅O₇ | - |

Applications in pH-Controlled Systems

The buffering capacity of this compound makes it valuable in numerous applications where pH control is critical. It is widely used as an acidity regulator in the food and beverage industry in products such as gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses chemicalbook.comwikipedia.orgfengchengroup.comatamanchemicals.com. In the pharmaceutical industry, it serves as a buffering agent in various formulations fengchengroup.comannexechem.com. Laboratory applications include its use in buffer solutions for molecular biology, pathology, histology, immunohistochemistry, and RNA isolation bostonbioproducts.combio-world.commorphisto.deaatbio.com. This compound buffers are also employed in techniques like Heat-Induced Epitope Retrieval (HIER) in histology to optimize antigen-antibody binding aatbio.combio-world.commorphisto.de. Furthermore, it is used as a pH adjuster in cosmetics and personal care products annexechem.com.

Metal Ion Chelation and Complexation Chemistry

This compound acts as an effective sequestrant or chelating agent chemicalbook.comatamanchemicals.comparchem.comannexechem.compatsnap.com. Citrate ions have the ability to bind with metal ions, forming stable coordination complexes atamanchemicals.compatsnap.com. This property is significant in preventing undesirable chemical reactions catalyzed by free metal ions, such as the oxidation, discoloration, or changes in texture of food products atamanchemicals.comechemi.com.

Mechanisms of Divalent and Trivalent Metal Ion Binding

The citrate ion is a multidentate ligand, capable of binding to metal ions through multiple donor atoms, primarily the carboxylate oxygen atoms and the hydroxyl oxygen atom echemi.comacs.org. This multi-point attachment leads to the formation of chelate rings, which enhance the stability of the metal-citrate complex.

The chelation of divalent metal ions by citrate is well-documented. For instance, citrate ions strongly chelate calcium ions (Ca²⁺), which is the fundamental mechanism behind its use as an anticoagulant atamanchemicals.compatsnap.comechemi.comnih.govdrugbank.com. By binding to Ca²⁺, citrate reduces the concentration of free calcium ions required for the blood clotting cascade, thereby preventing coagulation echemi.com. Studies have investigated the complex formation between citrate and various divalent metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Mg²⁺, Ca²⁺, and Ba²⁺ researchgate.net. The stability of these complexes varies depending on the specific metal ion researchgate.net.

Citrate also forms complexes with trivalent metal ions, such as iron (Fe³⁺) and aluminum (Al³⁺) researchgate.net. The stability constants of these complexes provide a quantitative measure of the strength of the interaction between the metal ion and the citrate ligand acs.orgresearchgate.netcdnsciencepub.comcdnsciencepub.comacs.org. Higher stability constants indicate a stronger affinity between the metal ion and citrate. Research has also explored the formation of ternary complexes involving citrate and multiple metal ions, such as uranium (U(VI)) and iron (Fe(III)), highlighting the complex coordination chemistry of citrate in systems containing mixed metal ions acs.orgacs.org. The formation of binuclear copper complexes with citrate has also been suggested cdnsciencepub.comcdnsciencepub.com.

| Metal Ion | Log β (Approximate Stability Constant) | Reference |

| Ca²⁺ | 3.2 - 4.74 | brainly.comresearchgate.net |

| Co²⁺ | 4.74 | researchgate.net |

| Ni²⁺ | 5.19 | researchgate.net |

| Fe²⁺ | 13.61 | researchgate.net |

| Fe³⁺ | 13.35 | researchgate.net |

| Cu²⁺ | 19.56 | researchgate.net |

| Al³⁺ | 19.81 | researchgate.net |

| U(VI)-Citrate (1:1) | 8.71 (at pH 4.0, I=0) | acs.orgacs.org |

| U(VI)-Fe(III)-Citrate (1:1:1) | 17.10 (at I=0) | acs.orgacs.org |

| U(VI)-Fe(III)-Citrate (1:1:2) | 20.47 (at I=0) | acs.orgacs.org |

Note: Stability constants can vary depending on temperature, ionic strength, and specific experimental conditions.

Chelation Selectivity and Stoichiometry

This compound acts as a chelating agent, binding to metal ions in solution. solubilityofthings.com Citrate, in general, can chelate metal ions by forming complexes. drugbank.comwikipedia.org The citrate ion has multiple carboxylate groups and a hydroxyl group, which can coordinate with metal centers. researchgate.net

Studies on citrate-capped silver nanoparticles (AgNPs) in the presence of chromium(III) indicate that trivalent chromium can form a stable Cr(III)-citrate complex with a 1:2 binding stoichiometry (metal:ligand). researchgate.net This suggests that one chromium ion can bind to two citrate molecules. While this specific study focused on trisodium citrate used in the synthesis of the nanoparticles, the fundamental chelating ability arises from the citrate anion itself, which is present in this compound solutions.

Another study comparing the calcium-binding characteristics of EDTA and sodium citrate (which often refers to trisodium citrate) found that both bound calcium ions in a 1:1 ratio. researchgate.net However, EDTA exhibited a much higher binding constant than citrate. researchgate.net This indicates that while citrate can chelate calcium, its affinity might be lower compared to stronger chelating agents like EDTA. Despite this, citrate can still be effective, requiring a higher concentration to achieve similar levels of metal ion binding. researchgate.net For instance, citrate may require about 1.5 times the concentration of EDTA to bind the same number of Ca²⁺ ions in solution. researchgate.net

Research on the extraction of heavy metals like lead, copper, zinc, and cadmium from sediments using chelating agents, including sodium citrate, showed that the decontamination efficiency of sodium citrate was comparable to EDTA at pH 8, although EDTA at pH 3.8 was more effective. researchgate.net This suggests that the effectiveness of citrate as a chelating agent can be influenced by pH.

Impact of Molecular Structure on Chelation Efficiency

The molecular structure of citrate, with its central hydroxyl group and three carboxylic acid groups, is crucial to its chelating ability. researchgate.net The deprotonation of these groups allows the citrate anion to act as a multidentate ligand, capable of forming multiple coordinate bonds with a single metal ion, creating a chelate ring structure. researchgate.netwikipedia.org

The formation of stable metal-citrate complexes is a key aspect of its function as a chelating agent. jungbunzlauer.com The stability of these complexes is influenced by factors such as pH, temperature, and the specific metal ion involved. jungbunzlauer.com The ability of the citrate molecule to adopt different conformations can also play a role in how it interacts with metal ions. researchgate.net

Intermolecular Interactions in Solution

This compound's behavior in aqueous solutions is governed by various intermolecular interactions, including ion-dipole interactions between the sodium ions and water molecules, hydrogen bonding between the citrate anion (particularly the hydroxyl group and protonated carboxyl groups) and water, and interactions between the citrate anions themselves. researchgate.net

Studies investigating the acoustical behavior of amino acids in aqueous this compound solutions have provided insights into these interactions. These studies measure parameters such as sound velocity, density, adiabatic compressibility, and hydration number to understand the molecular associations and structural changes occurring in the solution. pjps.pkresearchgate.net The transfer adiabatic compressibility, for instance, can indicate the prevalence of hydrophilic-ionic interactions over hydrophobic-ionic interactions in the solution. researchgate.net Such acoustical and volumetric studies are sensitive to the nature and degree of hydration of the solute molecules. researchgate.net

The solubility of this compound in water is attributed to the favorable interactions between its ionic components and the polar water molecules. solubilityofthings.com Temperature influences this solubility, with higher temperatures generally increasing the dissolution rate. solubilityofthings.com The pH of the solution also affects solubility, as protonation of the carboxylate groups in more acidic environments can decrease solubility. solubilityofthings.com

The presence of this compound can also influence the liquid-liquid equilibria of other components in a solution, as demonstrated in studies involving aliphatic alcohols and disodium hydrogen citrate in water ternary systems. researchgate.net These studies analyze binodal curves and tie-line data to understand the phase behavior and the salting-out ability of the salt. researchgate.net This behavior is related to the interactions between the salt ions, the alcohol molecules, and water. researchgate.net

Biochemical and Metabolic Research on Disodium Citrate

Disodium (B8443419) Citrate (B86180) in Cellular Metabolism

Disodium citrate, by providing citrate, influences core metabolic pathways, particularly the TCA cycle and related processes.

Entry and Integration into the Tricarboxylic Acid (TCA) Cycle

Citrate is a key component of the TCA cycle, also known as the Krebs cycle, which is a central pathway for the oxidation of carbohydrates, fatty acids, and amino acids to generate energy in the form of ATP, NADH, and FADH₂ bevital.nowikipedia.orgnih.gov. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase khanacademy.orgnews-medical.netresearchgate.net. Studies have shown that this compound treatment can lead to increased levels of citrate, indicating its entry into the TCA cycle researchgate.net.

The entry of citrate into the TCA cycle is a fundamental step in aerobic respiration, occurring within the mitochondrial matrix in eukaryotic cells wikipedia.orgnih.gov. The citrate molecule then undergoes a series of enzymatic reactions, leading to the release of carbon dioxide and the generation of reduced electron carriers (NADH and FADH₂) and a small amount of ATP (or GTP) khanacademy.orgwikipedia.orgnih.gov. These reduced coenzymes subsequently fuel the electron transport chain for significant ATP production through oxidative phosphorylation wikipedia.orgnih.gov.

Modulation of TCA Cycle Intermediates and Cataplerotic Flux

Citrate is also involved in cataplerotic reactions, which are pathways that draw off intermediates from the TCA cycle for various biosynthetic processes annualreviews.org. For instance, citrate can be transported from the mitochondria to the cytosol, where it is cleaved by ATP-citrate lyase to produce acetyl-CoA and oxaloacetate wikipedia.orgresearchgate.netimrpress.com. This cytosolic acetyl-CoA is a crucial precursor for fatty acid and cholesterol synthesis nih.govresearchgate.netnih.gov. Increased citrate levels can enhance this cataplerotic flux, supporting anabolic pathways researchgate.netdiabetesjournals.org. Studies have shown that this compound treatment can increase cataplerotic flux from intermediates like oxaloacetate and α-ketoglutarate towards the synthesis of compounds such as phosphoenolpyruvate, aspartate, and glutamate/glutamine researchgate.net.

Data from a study on propionic acidemia (PA) hepatocytes treated with this compound illustrates the impact on TCA cycle intermediates and cataplerotic flux:

| TCA Cycle Intermediate | % Change Relative to DMSO Control |

| Citrate | +250% |

| Fumarate | Increased |

| Malate | Increased |

| Oxaloacetate | Increased |

| α-Ketoglutarate | Increased |

| Cataplerotic Flux | |

| Oxaloacetate to PEP/Aspartate | Increased |

| α-Ketoglutarate to Glutamate/Glutamine | Increased |

| α-Ketoglutarate to 2-hydroxyglutarate | Increased |

Note: Specific percentage changes for all intermediates were not quantified in the source, except for citrate. researchgate.net

Metabolic Regulation and Energy Homeostasis

Citrate plays a key regulatory role in maintaining cellular energy homeostasis nih.gov. It is situated at the intersection of various metabolic pathways, being involved in both ATP-producing catabolic processes (via the TCA cycle) and ATP-consuming anabolic processes (like fatty acid synthesis) nih.gov.

Changes in intracellular citrate concentration can influence the activity of key enzymes in both glycolysis and fatty acid synthesis nih.gov. For example, citrate is known to allosterically inhibit phosphofructokinase-1 (PFK1), a crucial enzyme in glycolysis, thereby reducing glycolytic flux nih.govresearchgate.netmgcub.ac.innih.gov. Conversely, citrate promotes the activation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis nih.govresearchgate.netnih.gov. This dual regulatory role positions citrate as a signal reflecting the cell's energy status and the availability of carbon precursors for biosynthesis nih.gov.

Enzymatic Interactions and Regulation

Citrate interacts with several enzymes, acting as a substrate or an allosteric regulator, thereby influencing metabolic flux.

This compound as a Substrate or Allosteric Regulator for Citrate-Metabolizing Enzymes (e.g., ATP-Citrate Lyase, Citrate Synthase)

This compound provides the citrate anion, which serves as a substrate for key enzymes like citrate synthase and ATP-citrate lyase (ACLY) khanacademy.orgresearchgate.netnih.gov.

Citrate Synthase: This enzyme catalyzes the first committed step of the TCA cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate khanacademy.orgnews-medical.netresearchgate.net. While citrate is the product of this enzyme, high concentrations of citrate can act as a feedback inhibitor of citrate synthase activity news-medical.net.

ATP-Citrate Lyase (ACLY): Located in the cytosol, ACLY catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate researchgate.netnih.govresearchgate.net. This reaction is crucial for providing cytosolic acetyl-CoA for fatty acid, cholesterol, and other lipid syntheses nih.govresearchgate.netnih.gov. Citrate is a direct substrate for ACLY nih.govresearchgate.net.

Citrate also functions as an allosteric regulator for enzymes outside the TCA cycle, notably inhibiting phosphofructokinase-1 (PFK1) in glycolysis nih.govresearchgate.netmgcub.ac.innih.gov.

Mechanisms of Enzyme Inhibition or Activation by this compound

The regulatory effects of citrate on enzyme activity occur through allosteric mechanisms, where citrate binds to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's catalytic rate mgcub.ac.in.

Inhibition: Citrate's inhibition of PFK1 is a classic example of allosteric regulation. High levels of citrate signal that the cell has sufficient energy and carbon precursors, thus slowing down glycolysis, the pathway that generates pyruvate (B1213749), a precursor to acetyl-CoA and subsequently citrate nih.govresearchgate.netmgcub.ac.innih.gov. Citrate can also inhibit pyruvate kinase (PK) and pyruvate dehydrogenase (PDH) researchgate.net. High concentrations of citrate can also inhibit citrate synthase itself through product inhibition news-medical.net.

Activation: Citrate allosterically activates acetyl-CoA carboxylase (ACC), the first committed enzyme in fatty acid synthesis nih.govresearchgate.netnih.gov. By promoting ACC activity, citrate channels carbon units towards lipid biosynthesis when energy and substrate availability are high nih.govresearchgate.net.

These interactions highlight the central role of citrate, derived from sources like this compound, in coordinating metabolic flux between catabolic and anabolic pathways, ensuring efficient resource utilization and maintaining cellular homeostasis.

| Enzyme | Metabolic Pathway Involved | Interaction with Citrate | Mechanism | Effect on Enzyme Activity | Source(s) |

| Citrate Synthase | TCA Cycle | Product/Allosteric | Feedback Inhibition | Decreased | news-medical.net |

| ATP-Citrate Lyase (ACLY) | Fatty Acid Synthesis (Cytosolic) | Substrate | Catalysis | N/A (Citrate is consumed) | researchgate.netnih.govresearchgate.net |

| Phosphofructokinase-1 (PFK1) | Glycolysis | Allosteric | Inhibition | Decreased | nih.govresearchgate.netmgcub.ac.innih.gov |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Allosteric | Activation | Increased | nih.govresearchgate.netnih.gov |

| Pyruvate Kinase (PK) | Glycolysis | Allosteric | Inhibition | Decreased | researchgate.net |

| Pyruvate Dehydrogenase (PDH) | Pyruvate to Acetyl-CoA | Allosteric | Inhibition | Decreased | researchgate.net |

Influence on Proteolytic Enzyme Activity via Calcium Chelation

Citrates, including this compound as a source of citrate ions, have been shown to affect the activity of proteolytic enzymes. This influence is primarily attributed to their capacity to chelate calcium ions, which are often essential cofactors for these enzymes. At pH values above 7, where the citrate ion (Cit³⁻) is the predominant species, citrate effectively complexes with calcium ions, leading to a reduction in free calcium concentration. nih.govresearchgate.net This chelation can impair the activity of calcium-dependent proteases. For instance, the proteolysis of insulin, largely mediated by chymotrypsin (B1334515), is significantly diminished in the presence of citrates at pH > 7 due to the formation of calcium-citrate complexes that reduce chymotrypsin activity. nih.gov While citric acid itself can inhibit proteolytic enzymes at lower pH ranges (pH 3-4) by acting as an acidifier, the mechanism at higher pH involves calcium chelation by citrate. nih.gov The chelating activity of citrate for divalent cations remains relevant even when associated with other molecules, such as in chitosan (B1678972) citrate, which has shown strong inhibition of zinc-dependent peptidases like carboxypeptidase A and leucine (B10760876) aminopeptidase (B13392206) at pH 6.5. nih.gov

Role in Biomineralization and Bone Biology

Citrate is a critical component in biomineralization processes, playing a particularly important role in bone biology. Approximately 90% of the body's total citrate content is stored within the skeletal system, highlighting its indispensible nature in bone tissue. nih.govaboutscience.eu Citrate is integrated into the bone structure and is released alongside calcium ions during bone resorption. aboutscience.eu This parallel release helps to mitigate the potential for calcium-phosphate precipitation in soft tissues by binding calcium ions in organic fluids. aboutscience.eu Citrate participates in bone formation by supporting the correct mineralization of the bone organic matrix. aboutscience.eu

Interaction with Apatite Nanocrystals

Citrate molecules are strongly bound to the surface of apatite nanocrystals, the primary mineral component of bone. nih.govnih.govnih.gov This interaction is crucial for stabilizing these nanocrystals. Citrate accounts for a significant portion of the organic fraction in bone nanocomposites and provides numerous carboxylate groups for binding to calcium ions on the apatite surface. nih.gov The spacing of the terminal carboxylate groups in citrate is thought to match that of calcium ions along the c-axis in apatite, facilitating strong binding. nih.gov Citrate is too large to be incorporated into the apatite crystal lattice itself; instead, it remains an interfacial component. nih.gov It is studded on the surface of apatite nanocrystals and can bridge between mineral platelets, contributing to the stabilization of bone apatite. nih.govacs.org The presence of citrate influences the size and crystallinity of hydroxyapatite (B223615) particles. nih.govnih.gov Studies have shown that hydroxyapatite forms thinner nanocrystals in the presence of citrate in vitro. nih.gov

Regulation of Bone Formation and Mineralization Processes

Citrate actively regulates bone formation and mineralization processes. It plays multiple roles, including slowing down the deposition of calcium and phosphate (B84403), promoting the stable nucleation of calcium phosphate (CaP), maintaining the lamellar growth of apatite, and limiting excessive formation of apatite crystals to ensure optimal mechanical properties of bone. nih.gov Citrate influences the early stages of calcium phosphate crystallization and can stabilize a liquid-like precursor phase, which may facilitate infiltration into collagen fibrils during bone mineralization. acs.org This suggests that citrate's influence on mineralization occurs even before the formation of a solid phase. acs.org Citrate is secreted by osteoblasts and incorporated into bone during its formation. nih.gov It regulates the growth of apatite nanocrystals, thereby affecting bone strength, stability, and resistance to fracture. nih.gov By being incorporated between mineral platelets, citrate forms bridges that are believed to regulate apatite nanocrystal growth and orientation. nih.govacs.org This regulation of crystal size, morphology, and preferred orientation is key to achieving the superior mechanical properties of bone. acs.org Citrate's role in bone formation also involves supporting the correct spatial disposition of nanocrystals, which stabilizes the structure of bone lamellae and contributes to the biomechanical characteristics of bone tissue. aboutscience.eu

Advanced Materials Science and Biotechnological Applications Research

Disodium (B8443419) Citrate-Based Biomaterials Design

Citrate-based biomaterials (CBBs), often synthesized using citric acid as a key monomer, represent a versatile class of polymers with tunable properties suitable for various biomedical applications. While research predominantly focuses on polymers derived from citric acid, disodium citrate (B86180), as a salt of citric acid, is intrinsically linked to the chemistry and potential applications of these materials.

Citrate-based polymers are typically synthesized through polycondensation reactions involving citric acid and various diols or polyols. This process leverages the multifunctional nature of citric acid, which contains carboxyl and hydroxyl groups, enabling the formation of a cross-linked polyester (B1180765) network nih.govpsu.edu. The synthesis can often be achieved through facile and cost-effective methods, including catalyst-free one-pot reactions nih.govpsu.edu. The choice of diol significantly influences the resulting polymer properties psu.eduresearchgate.net. For instance, reacting citric acid with 1,8-octanediol (B150283) yields poly(octamethylene citrate) (POC), a widely studied citrate-based elastomer nih.govpsu.edunih.gov. Other monomers like glycerol (B35011) have also been used to synthesize polymers such as polyglycerol-citrate (PGCit) via bulk polycondensation mdpi.com. The polycondensation process involves the formation of ester bonds between the carboxyl groups of citric acid and the hydroxyl groups of the diol or polyol nih.govmdpi.com.

A key advantage of citrate-based polymers is the ability to tune their mechanical properties and degradation rates by controlling synthesis parameters. Factors such as the molar ratio of monomers, type of diol, crosslinking density, reaction temperature, and reaction time all play a crucial role in determining the final material characteristics psu.edunih.govresearchgate.net. For example, increasing the crosslinking temperature or time can increase the crosslinking density of polymers like POC, leading to enhanced tensile strength and Young's modulus while reducing elongation at break and degradation rate nih.gov. The type of diol used also impacts properties; longer aliphatic chains in diols can increase the flexibility of the resulting polymer psu.eduresearchgate.net. Citrate-based elastomers can exhibit a wide range of mechanical properties, with tensile strengths reported as high as 11.15 MPa and Young's moduli ranging from 1.60 to 13.98 MPa, and elongation at break reaching up to 502% psu.edu. These properties can be tailored to mimic the mechanical behaviors of native tissues nih.govacs.org.

The degradation of CBBs typically occurs via hydrolysis of the ester bonds in the polymer backbone researchgate.net. The degradation rate can be controlled through the polymer's chemical structure and crosslinking density psu.edu. Some citrate-based polymers can degrade completely in phosphate-buffered saline (PBS) within several months and exhibit faster degradation in vivo due to enzymatic activity nih.gov. The degradation products, including citric acid, are generally biocompatible acs.orgnih.gov.

Here is a table illustrating the tunable mechanical properties of poly(diol citrates) based on different synthesis conditions:

| Polymer Type | Diol Used | Synthesis Condition (Example) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation (%) |

| Poly(diol citrate) | Various Diols | Controlled Cross-link Density | Up to 11.15 psu.edu | 1.60 - 13.98 psu.edu | Up to 502 psu.edu |

| POC | 1,8-octanediol | Increased Crosslinking | Enhanced nih.gov | Enhanced nih.gov | Reduced nih.gov |

| POC | 1,8-octanediol | Varied Synthesis Parameters | ~6.1 nih.gov | 0.96 - 16.4 nih.gov | ~265 nih.gov |

Citrate-based polymers are widely explored as biomaterials for regenerative engineering due to their favorable properties, including biocompatibility, biodegradability, and tunable mechanical characteristics nih.govpsu.eduresearchgate.netnih.govuta.edu. They are particularly promising for use as tissue engineering scaffolds, providing a temporary structural support for cell growth and tissue regeneration acs.orguta.edu. These scaffolds can be fabricated with tailored structures using techniques like 3D printing acs.orgnih.gov.

Applications of CBBs in regenerative engineering span various tissue types, including soft and hard tissue regeneration nih.govnih.gov. Examples include scaffolds for bone tissue engineering, cardiovascular tissue engineering, nerve regeneration, and bladder tissue regeneration nih.govnih.govnih.govnih.govpsu.edu. Citrate's inherent biological functions, such as its role in bone structure and metabolism, further enhance the suitability of citrate-based materials for these applications pharmaexcipients.com. Studies have shown that citrate can support osteoblast proliferation and differentiation, promoting apatite deposition and enhancing bone regeneration nih.govpharmaexcipients.com. Composite scaffolds incorporating hydroxyapatite (B223615) with citrate-based polymers have demonstrated effectiveness in bone tissue fabrication nih.gov.

Tunable Mechanical Properties and Degradation Characteristics

Disodium Citrate in Microbial Control and Biotechnology

This compound, along with sodium citrate and disodium phosphate (B84403), has been investigated for its effects on bacterial growth and viability, particularly concerning Shiga Toxin-Producing Escherichia coli (STEC). These studies are relevant in the context of food safety and understanding bacterial behavior in various environments.

Research indicates that disodium phosphate and sodium citrate can influence the growth patterns of STEC, such as E. coli EDL933. Cultures treated with these salts may show growth patterns similar to untreated cultures but with a reduction in optical density values as salt concentrations increase nih.gov. While viable bacterial counts in cultures exposed to these salts can be similar or slightly lower than untreated controls, they remain markedly higher than cultures treated with certain acids nih.gov. Sodium citrate has been reported to exhibit in vitro antimicrobial properties against STEC at a concentration of 2.5% (w/v) researchgate.net.

A study evaluating the effect of food additives on STEC growth observed the following viable counts for E. coli EDL933 under different conditions:

| Treatment | Viable Counts (log₁₀ CFU/ml) |

| Untreated Control | ~8.5 nih.gov |

| Disodium Phosphate | ~8.0 - 8.5 nih.gov |

| Sodium Citrate (low) | ~8.0 - 8.5 nih.gov |

| Sodium Citrate (2.5%) | ~8.0 nih.gov |

Note: Values are approximate based on graphical data from the source.

The presence of this compound and sodium citrate can also impact bacteriophage behavior in STEC cultures, which is significant because stx genes encoding Shiga toxin are often carried on bacteriophages (stx-phages) integrated into the bacterial genome mdpi.complos.org. Induction of these prophages can lead to the production and release of Shiga toxin and phage particles, potentially facilitating the dissemination of stx genes to other bacteria mdpi.commdpi.comdntb.gov.ua.

Studies have shown that while treatment with disodium phosphate and sodium citrate may result in similar or lower stx-phage titers compared to untreated cultures, higher concentrations of sodium citrate (e.g., 2.5%) can lead to increased levels of extracellular Shiga toxin nih.govresearchgate.netmdpi.comconicet.gov.ar. This suggests that while phage release might not be significantly enhanced, toxin production can be stimulated. The exact mechanisms underlying this observation are still under investigation, but it highlights the complex interaction between food additives like sodium citrate and the virulence factors of STEC nih.govresearchgate.net. Temperate phages play a crucial role in bacterial evolution and pathogenicity by transferring genes, including virulence and antibiotic resistance genes, through processes like transduction, which can be linked to prophage induction mdpi.com.

Effects on Bacterial Growth and Viability (e.g., Shiga Toxin-Producing E. coli)

Novel Applications in Environmental Remediation

Citrate, including its salt forms like this compound, has garnered attention for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated media thinkdochemicals.com.

Chelation-Assisted Removal of Heavy Metals from Contaminated Media

Heavy metal contamination in soil and water poses a significant environmental and health concern frontiersin.org. Traditional remediation methods can be costly and may not completely remove the pollutants scirp.org. Chelation-assisted remediation utilizes chelating agents to bind with metal ions, forming stable, soluble complexes that can then be more easily removed from the contaminated matrix thinkdochemicals.comresearchgate.netresearchgate.net.

Citrate is recognized as an environmentally friendly and promising chelating agent for the remediation of heavy metal-contaminated soils frontiersin.orgresearchgate.net. Its effectiveness stems from its ability to form stable complexes with a wide range of metal ions, including lead (Pb), zinc (Zn), cadmium (Cd), and copper (Cu) thinkdochemicals.comresearchgate.net. The formation of five- or six-membered chelate rings contributes to the stability of these metal-citrate complexes thinkdochemicals.com.

Studies have demonstrated the efficacy of citrate in extracting heavy metals from contaminated soil through processes like soil washing researchgate.netcore.ac.uk. For instance, research has shown that citrate solutions can effectively remove Pb, Zn, Cd, and Cu from soil researchgate.net. The efficiency of heavy metal extraction by citrate can be influenced by factors such as pH researchgate.net. Experiments have indicated that adjusting the pH of citrate solutions can significantly impact the leaching rate of heavy metals like Pb mdpi.com.

Compared to some synthetic chelating agents like EDTA, natural low-molecular-weight organic acids such as citric acid are generally considered less effective in terms of removal efficiency for certain heavy metals, but they are more readily biodegradable and thus more eco-friendly frontiersin.orgresearchgate.net. Citric acid is often reported as the most effective among these natural organic acids for heavy metal removal frontiersin.org.

Citrate can be used alone or in combination with other agents to enhance heavy metal removal. For example, combining citric acid with ferric chloride has shown a synergistic effect on the removal of multiple heavy metals from soil rsc.org.

In phytoremediation, the use of plants to remove pollutants, chelating agents like citric acid can be applied to increase the bioavailability and uptake of heavy metals by plants researchgate.netscielo.brnih.gov. Citric acid has been shown to enhance the ability of plants like Vetiver zizanioides and Brassica napus (canola) to accumulate heavy metals like lead and nickel from contaminated soil scielo.bre3s-conferences.org.

While studies have investigated the use of sodium citrate for heavy metal removal, some research indicates that its extraction ability for certain metals like copper and nickel may be lower compared to other chelating agents such as chitosan (B1678972) and EDTA scirp.orgresearchgate.net. However, the effectiveness can vary depending on the specific metal, soil type, and experimental conditions.

The application of citrate-based solutions in soil washing can lead to the dissolution of other soil components like aluminum, manganese, iron, and organic matter, which can further facilitate the desorption and removal of heavy metals rsc.org.

Analytical Chemistry Methodologies for Disodium Citrate

Development and Validation of Quantitative Assay Methods

Quantitative assay methods are essential for accurately determining the concentration of disodium (B8443419) citrate (B86180) in a sample. Several techniques have been developed and validated for this purpose, adhering to guidelines from regulatory bodies such as the ICH. wjarr.comonlinescientificresearch.comwjarr.com

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the determination of sodium citrate in various preparations. wjarr.comwjarr.com RP-HPLC methods have been developed using mobile phases containing components like Ammonium Sodium Phosphate (B84403) and Methanol (B129727), with detection typically performed at 210 nm. wjarr.com Another reported HPLC method for the simultaneous determination of sodium citrate, sodium chloride, and glucose in pharmaceuticals utilized a Shim-pack SCR-102(H) ion exclusion analytical column with a mobile phase of 0.1% phosphoric acid solution and detection at 200 nm. onlinescientificresearch.com The validation of these HPLC methods generally includes parameters such as specificity, precision, linearity, accuracy, and robustness, in accordance with ICH guidelines. wjarr.comonlinescientificresearch.comwjarr.com For instance, a validated HPLC method for sodium citrate demonstrated a correlation coefficient (r²) greater than 0.999 for linearity and relative standard deviation (RSD) below 2.0% for precision. wjarr.com System suitability parameters, such as theoretical plates and tailing factor, are also evaluated to ensure the chromatographic system's performance. wjarr.com

Ion Chromatography Techniques

Ion chromatography (IC) is another valuable technique for the analysis of citrate, particularly in complex matrices or when dealing with ionic analytes that lack strong UV absorbance. oup.comaplitechbiolab.com IC methods have been employed for the determination of citric acid and sodium citrate in aqueous ophthalmic preparations. wjarr.comscirp.org Anion-exchange chromatography with indirect UV detection at 280 nm using Trimesic acid as the eluent has been reported for citrate assay. scirp.orgsemanticscholar.org Ion-exclusion chromatography, utilizing columns like Aminex and elution with sulfuric acid, with UV detection at 280 nm, has also been used for determining citrate. scirp.orgsemanticscholar.org IC is considered a simple, convenient, and accurate method for determining citrate concentration, for example, in dialysate. aplitechbiolab.com

Spectrophotometric and Potentiometric Titration Methods

Spectrophotometric methods are also used for the determination of sodium citrate. wjarr.comwjarr.com A convenient UV-spectrophotometric method for the quantitative analysis of citrates in highly acidic aqueous solutions involves measuring the absorbance at 209 nm under suppressed dissociation at pH < 1.0 in the presence of hydrochloric acid. ncl.edu.tw This method has shown good linearity (r² = 0.9999) and precision (%RSD < 2) in a specific concentration range. ncl.edu.tw

Potentiometric titration is another established method for the assay of sodium citrate, as described in pharmacopoeial methods like the USP. wjarr.comwjarr.com This technique involves titrating a solution of the dried sample in acetic acid with perchloric acid, with the endpoint determined potentiometrically. jmscience.comnihs.go.jp Potentiometric titration offers the advantage of not requiring an indicator solution, and the equivalence point is not affected by turbidity. metrohm.com However, care must be taken to avoid water in the measurement system, as it can negatively affect the performance of perchloric acid titration. jmscience.com

Stability-Indicating Analytical Methods

Stability-indicating methods (SIMs) are crucial for analyzing drug substances and products in the presence of their degradation products, ensuring the accurate and specific detection of the intact compound. wjarr.comwjarr.com These methods are developed and validated to demonstrate their ability to measure the analyte accurately without interference from potential degradation products. wjarr.comwjarr.com

Forced Degradation Studies (Thermal, Acid, Base, Oxidative)

Forced degradation studies are an integral part of developing SIMs. wjarr.comwjarr.comnih.gov These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to induce degradation and generate degradation products. wjarr.comnih.gov Common stress conditions include thermal stress, acid and base hydrolysis at extreme pH values, and forced oxidation, often using hydrogen peroxide. wjarr.comwjarr.comnih.govamazonaws.com The purpose is to establish degradation pathways, differentiate degradation products from non-drug product components, and determine the intrinsic stability of the substance. nih.govresearchgate.net For sodium citrate, forced degradation studies using HPLC have shown that the method can comply with acceptance criteria under thermal, acid, base, and oxidative stress, demonstrating no interference of degradation products with the sodium citrate peak. wjarr.comwjarr.com

Impurity Profiling and Quantification

Characterization of Disodium Citrate in Complex Matrices

Characterizing this compound (disodium hydrogen citrate) within complex matrices, such as food, biological samples, and environmental specimens, presents unique analytical challenges due to potential interferences from co-existing substances. This compound (Na₂HC₆H₅O₇), an acid salt of citric acid, is widely used as an acidity regulator, antioxidant, and sequestrant in various products, contributing to the complexity of its analysis in these matrices. wikipedia.org

Several analytical techniques are employed for the determination of this compound and its related forms (like citric acid and trisodium (B8492382) citrate) in complex samples. These methods often require specific sample preparation steps to isolate or concentrate the analyte and minimize matrix effects.

Chromatographic Techniques:

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are frequently used for the separation and quantification of citrate species in complex matrices. HPLC methods often utilize reversed-phase columns and UV detection, although direct UV detection of citrate can be challenging due to its poor absorbance, necessitating indirect detection or derivatization in some cases. wjarr.comresearchgate.net Ion chromatography with conductometric detection is also effective for separating and quantifying citrate in various samples. researchgate.netrasayanjournal.co.in

Sample preparation for chromatographic analysis in complex matrices often involves extraction and clean-up steps. For instance, in food analysis, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed. mdpi.comeurl-pesticides.eu The QuEChERS procedure, which sometimes includes disodium hydrogen citrate sesquihydrate and trisodium citrate dihydrate in the buffering salt mixture, involves acetonitrile (B52724) extraction followed by dispersive solid-phase extraction (dSPE) to remove matrix interferences such as fats, pigments, and sugars. mdpi.comeurl-pesticides.euthermofisher.cnchromatographyonline.comfssai.gov.inresearchgate.netdtu.dk Different sorbent materials like primary-secondary amine (PSA) and C18 are used in dSPE depending on the matrix composition. mdpi.comfssai.gov.in

In biological samples like urine and serum, enzymatic methods coupled with spectrophotometry or HPLC-tandem mass spectrometry (MS/MS) have been developed for citrate determination. chromatographyonline.comspringernature.comdergipark.org.trtandfonline.com These methods address the challenges posed by the complex composition of biological fluids, including the presence of isomers and isobars of citrate. chromatographyonline.com Direct-infusion tandem mass spectrometry (DI-MS/MS) has also been explored for the rapid quantification of citrate isomers in biological samples without extensive sample preparation. chromatographyonline.com

Spectroscopic Techniques: